methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate
Description
Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a Z-configured 3,4,5-trimethoxybenzylidene substituent at position 5 and a methyl acetate group at position 2. The compound’s structure features a conjugated system formed by the benzylidene moiety, which is critical for biological activity, particularly in targeting enzymes like pantothenate synthetase or apoptosis signal-regulating kinase 1 (ASK1) . The 3,4,5-trimethoxybenzylidene group enhances lipophilicity and may improve membrane permeability, while the thioxo group at position 2 contributes to electron-deficient properties, facilitating interactions with biological targets .
Properties
Molecular Formula |
C16H17NO6S2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H17NO6S2/c1-20-10-5-9(6-11(21-2)14(10)23-4)7-12-15(19)17(16(24)25-12)8-13(18)22-3/h5-7H,8H2,1-4H3/b12-7- |
InChI Key |
QPLKAWYZRYJCFO-GHXNOFRVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. Finally, esterification with methanol produces the desired methyl ester .
Chemical Reactions Analysis
Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its thiazolidine ring and trimethoxybenzylidene moiety play crucial roles in its biological activity by binding to target proteins and modulating their functions .
Comparison with Similar Compounds
Table 2: Physicochemical Data for Selected Analogues
*Predicted using fragment-based methods.
Key Trends:
Biological Activity
Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The presence of the 3,4,5-trimethoxybenzylidene moiety enhances its lipophilicity and may contribute to its interaction with biological targets.
Molecular Formula: CHNOS
Molecular Weight: 358.39 g/mol
CAS Number: [not specified in search results]
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on human topoisomerases I and II, which are crucial for DNA replication and transcription.
- Mechanism of Action:
- Case Studies:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 7e | 11 | MCF-7 |
| 7c | 46.4 | MCF-10A |
Antimicrobial Activity
Thiazolidinone derivatives have also been reported to possess antimicrobial properties. The compound's thiazolidinone structure is linked to various biological effects including antibacterial and antifungal activities.
- Research Findings:
-
Mechanism:
- The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Comparative Analysis with Other Compounds
To understand the efficacy of this compound relative to other known anticancer agents, a comparative table can be useful:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
